molecular formula C12H22Br2Ca2O12 B1199587 Calcium bromolactobionate CAS No. 33659-28-8

Calcium bromolactobionate

Cat. No.: B1199587
CAS No.: 33659-28-8
M. Wt: 598.26 g/mol
InChI Key: NSEHONXJEKGUCF-IJGDEWKPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium bromolactobionate, also known as calcium bis(4-O-(β-D-galactosyl)-D-gluconate)-calcium bromide (1:1), is a compound with the chemical formula Ca(C12H21BrO20)2. It appears as a white or almost white crystalline solid and is soluble in water. This compound is used in various fields, including food additives, pharmaceuticals, cosmetics, and biomedicine .

Scientific Research Applications

Calcium bromolactobionate has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for Calcium Bromolactobionate is not detailed in the available resources, calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Preparation Methods

The preparation of calcium bromolactobionate involves a relatively complex process. It is generally synthesized by fermenting lactobionic acid followed by a bromination reaction. The specific preparation method may vary depending on the manufacturer . Another method involves oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the double salt from the resulting solution .

Chemical Reactions Analysis

Calcium bromolactobionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include bromine water for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Calcium bromolactobionate can be compared with other calcium-based compounds such as calcium gluconate, calcium lactate, and calcium carbonate. While all these compounds serve as calcium supplements, this compound is unique due to its specific structure and additional bromine atoms, which may confer different properties and applications .

    Calcium Gluconate: Used primarily for treating calcium deficiencies and in intravenous therapy.

    Calcium Lactate: Commonly used in food fortification and as a calcium supplement.

    Calcium Carbonate: Widely used as an antacid and calcium supplement.

Each of these compounds has its own unique applications and properties, making this compound a distinct and valuable compound in various fields.

Properties

CAS No.

33659-28-8

Molecular Formula

C12H22Br2Ca2O12

Molecular Weight

598.26 g/mol

IUPAC Name

dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide

InChI

InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1

InChI Key

NSEHONXJEKGUCF-IJGDEWKPSA-L

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-]

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-]

33659-28-8

Pictograms

Irritant; Health Hazard

Synonyms

omo galactogluconate
bromolactobionic acid
Calcibronat
calcium bromolacatobionate
calcium galactogluconate bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium bromolactobionate
Reactant of Route 2
Calcium bromolactobionate
Reactant of Route 3
Calcium bromolactobionate
Reactant of Route 4
Calcium bromolactobionate
Reactant of Route 5
Calcium bromolactobionate
Reactant of Route 6
Calcium bromolactobionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.